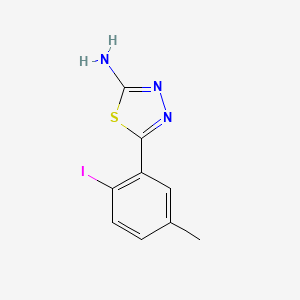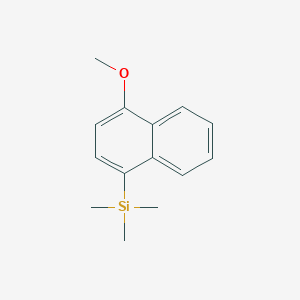
(4-Methoxy-1-naphthyl)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxy-1-naphthyl)trimethylsilane is an organic compound that belongs to the class of silanes. It is characterized by the presence of a trimethylsilyl group attached to a naphthalene ring substituted with a methoxy group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-1-naphthyl)trimethylsilane typically involves the reaction of 4-methoxy-1-naphthol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
4-Methoxy-1-naphthol+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically conducted in a solvent such as dichloromethane or toluene, and the product is purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-1-naphthyl)trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The naphthalene ring can be reduced under specific conditions.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as fluoride ions can replace the trimethylsilyl group.
Major Products
Oxidation: Formation of 4-methoxy-1-naphthaldehyde.
Reduction: Formation of 4-methoxy-1,2,3,4-tetrahydronaphthalene.
Substitution: Formation of 4-methoxy-1-naphthol when the trimethylsilyl group is replaced by a hydroxyl group.
Scientific Research Applications
(4-Methoxy-1-naphthyl)trimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It is also used in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methoxy-1-naphthyl)trimethylsilane involves its ability to act as a nucleophile or electrophile depending on the reaction conditions. The trimethylsilyl group can stabilize negative charges, making the compound useful in various organic transformations. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-1-naphthol: Similar structure but lacks the trimethylsilyl group.
1-Methoxy-4-(trimethylsilyl)benzene: Contains a trimethylsilyl group attached to a benzene ring instead of a naphthalene ring.
Trimethylsilyl ether derivatives: Compounds with similar trimethylsilyl groups but different aromatic or aliphatic backbones.
Uniqueness
(4-Methoxy-1-naphthyl)trimethylsilane is unique due to the combination of the naphthalene ring, methoxy group, and trimethylsilyl group. This combination imparts distinct reactivity and stability, making it valuable in synthetic chemistry and various applications.
Properties
Molecular Formula |
C14H18OSi |
|---|---|
Molecular Weight |
230.38 g/mol |
IUPAC Name |
(4-methoxynaphthalen-1-yl)-trimethylsilane |
InChI |
InChI=1S/C14H18OSi/c1-15-13-9-10-14(16(2,3)4)12-8-6-5-7-11(12)13/h5-10H,1-4H3 |
InChI Key |
PXPJVQLPCIQOCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


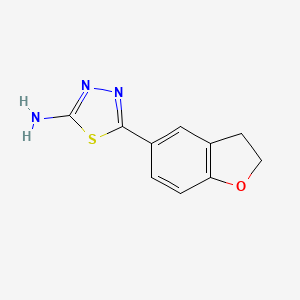
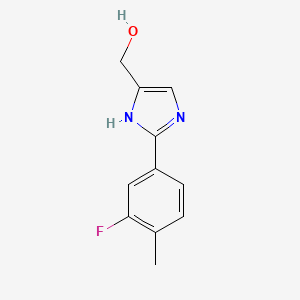

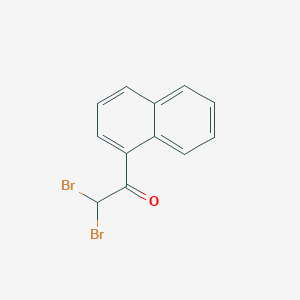
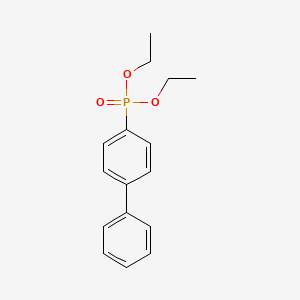
![Tris[2-(2-pyridyl)-5-(trifluoromethyl)phenyl]iridium](/img/structure/B13695552.png)
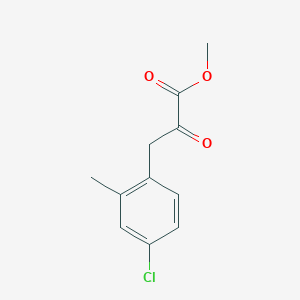
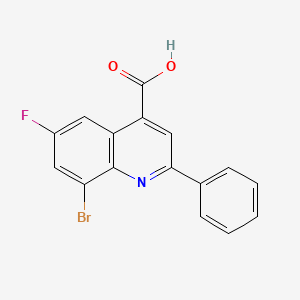
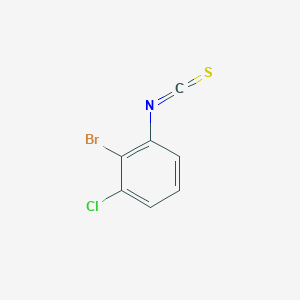

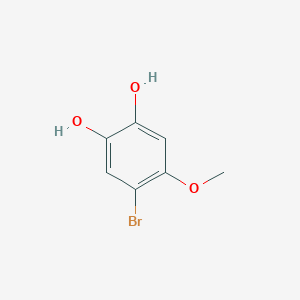
![N-[(4-Methyl-4-piperidyl)methyl]cyclopropanamine](/img/structure/B13695593.png)

